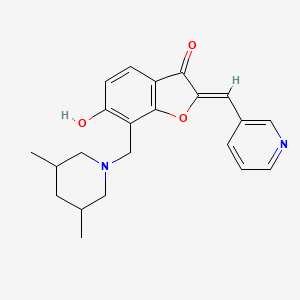
(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a ring cleavage methodology reaction . This reaction allows the selective introduction of multiple functional groups to the pyridine scaffold .
Aplicaciones Científicas De Investigación
PET Probe for Imaging PIM1 Enzyme
(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a potent inhibitor with potential applications as a PET probe for imaging PIM1, an enzyme implicated in various cancers. A study by Gao et al. (2013) describes the synthesis of a related compound, showcasing its effectiveness as a PET probe in detecting PIM1, which could have implications for cancer diagnosis and treatment. See more at (Gao et al., 2013).
Benzofuran Derivatives Synthesis
Keshk (2004) conducted research on the synthesis of benzofuran derivatives, including compounds similar to this compound. These derivatives have potential applications in various fields, including pharmaceuticals and materials science. More information can be found at (Keshk, 2004).
Midrange Affinity Fluorescent Zn(II) Sensors
Nolan et al. (2006) explored the synthesis of Zinpyr family dyes, which includes compounds structurally related to this compound. These compounds have applications as fluorescent sensors for Zn(II), potentially useful in biological imaging and metal ion detection. Further details are available at (Nolan et al., 2006).
Synthesis of Benzofuran Derivatives
Velikorodov et al. (2011) synthesized derivatives of benzofuran, similar to the compound . These derivatives have potential applications in chemical synthesis and drug discovery. For more information, refer to (Velikorodov et al., 2011).
Pyridopsoralens Synthesis
Morón et al. (1983) studied the synthesis of pyridopsoralens, a category that includes compounds like this compound. These compounds have potential in pharmacological and therapeutic research. Additional details can be found at (Morón et al., 1983).
Two-Photon Excited Fluorescence Properties
Ma et al. (2013) explored the synthesis and properties of aurone derivatives, including benzofuran-3-ones. These compounds, related to this compound, have applications in fluorescence and imaging technologies. Learn more at (Ma et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-8-15(2)12-24(11-14)13-18-19(25)6-5-17-21(26)20(27-22(17)18)9-16-4-3-7-23-10-16/h3-7,9-10,14-15,25H,8,11-13H2,1-2H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUSTWQYPPFZOG-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)

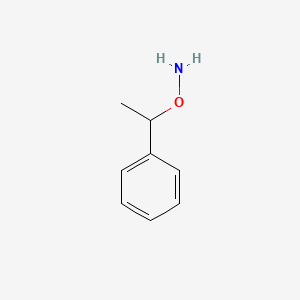
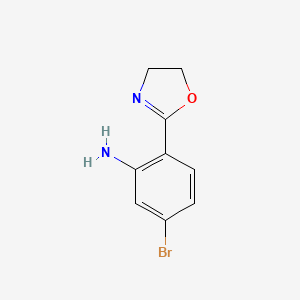

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)

![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)
![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)
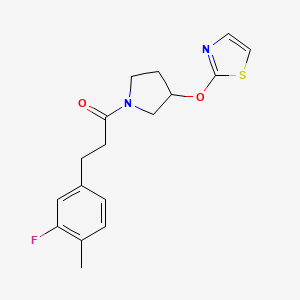
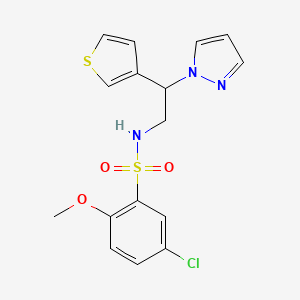
![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
